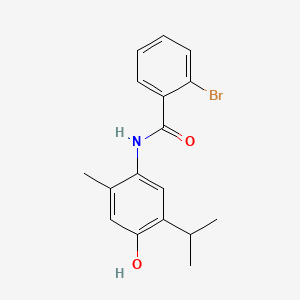![molecular formula C17H17N3O2S B5525420 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and development of compounds related to "4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol" often involve exploring their synthesis, molecular structures, chemical reactions, and both physical and chemical properties. Such compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of compounds with structural elements similar to the target molecule often involves multistep chemical reactions, including the formation of thiazolyl and phenylamino motifs. For instance, compounds such as substituted (E)-3-(Benzo [d]thiazol-2-ylamino)phenylprop-2-en-1-one have been synthesized starting from 2-aminobenzothiazole, showcasing the relevance of thiazolyl components in chemical synthesis (Patil et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using X-ray crystallography and spectroscopic methods. These studies provide insights into the conformation, stereochemistry, and intramolecular interactions of the molecules. For example, analysis of proton tautomerism and stereoisomerism in thiazol-2(5H)-ones revealed the structural changes associated with proton tautomerism of the amidine system (Pyrih et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to the target molecule can be explored through their participation in various chemical reactions, such as nucleophilic substitutions and condensation reactions. These studies help in understanding the reactivity patterns and functional group transformations relevant to such molecules.
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure of 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, determined by X-ray diffraction, provides valuable information on the compound's physical characteristics (Malinovskii et al., 2000).
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol, have been studied for their corrosion inhibiting effects on carbon steel in acidic solutions. Experimental and theoretical studies have shown that these inhibitors can offer high efficiency in protecting steel against corrosion, with their action attributed to both physical and chemical adsorption onto the metal surface. The use of electrochemical methods, such as electrochemical impedance spectroscopy and potentiodynamic polarization, along with weight loss measurements, confirms their effectiveness. Additionally, quantum chemical parameters calculated using density functional theory (DFT) methods have provided insights into the correlation between molecular structure and inhibition performance (Hu et al., 2016).
Optical Properties and Material Science
Studies on antipyrine derivatives, closely related in structure to the chemical of interest, have highlighted their potential in material science, particularly in the development of thin films with unique optical properties. These compounds, characterized by various physico-chemical techniques, exhibit interesting optical absorption and refraction properties. The impact of structural modifications on dispersion parameters and optical band transitions has been investigated, revealing potential applications in electronics and photonics (El-Ghamaz et al., 2017).
Anticancer Research
A novel boronic acid-based anticancer molecule featuring a dimethylamino thiazole moiety has demonstrated promising activity against various cancer cell lines. This compound's pKa, bioanalytical profile, and metabolite identification via quadrupole-time of flight-mass spectrometry have been characterized, supporting its potential as a candidate for further drug development. The molecule's effectiveness at low concentrations against cell lines and its stability under different conditions highlight its therapeutic potential (Zagade et al., 2020).
Molecular Synthesis and Chemical Reactions
The versatility of compounds containing dimethylamino groups in chemical synthesis has been demonstrated through the development of efficient peptide coupling methods. These methods facilitate the coupling of conjugated carboxylic acids with methyl ester amino acids, allowing for the synthesis of various amino acid derivatives. This approach has been applied to the synthesis of important enzymatic substrates, showcasing the utility of these compounds in complex molecular synthesis processes (Brunel et al., 2005).
特性
IUPAC Name |
4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)12-5-3-11(4-6-12)18-17-19-15(10-23-17)14-8-7-13(21)9-16(14)22/h3-10,21-22H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPDNKSGGZOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[4-(Dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)


![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)